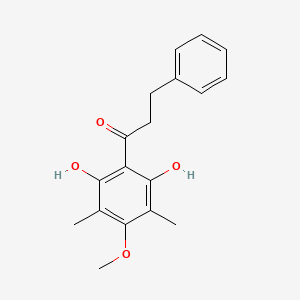
Myrigalon B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myrigalon b belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
常见问题
Basic Research Questions
Q. How can researchers systematically identify Myrigalon B in complex biological matrices?
To isolate and characterize this compound, employ a combination of high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for precise molecular identification. Validate findings using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure protocols include negative controls (e.g., solvent blanks) and spike-and-recovery experiments to assess extraction efficiency .
Q. What experimental design principles should guide initial investigations of this compound’s bioactivity?
- Hypothesis-driven design : Frame questions around specific mechanisms (e.g., "Does this compound inhibit Enzyme X in vitro?").
- Dose-response curves : Test multiple concentrations to establish efficacy thresholds.
- Replication : Use triplicate assays to minimize variability.
- Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay robustness .
Q. How should researchers conduct a systematic literature review on this compound?
- Keyword strategy : Combine terms like "this compound," "biosynthesis pathways," and "pharmacological targets" with Boolean operators.
- Database selection : Prioritize PubMed, Scopus, and Web of Science, filtering for peer-reviewed studies (2000–2025).
- Gap analysis : Use tools like VOSviewer to map research clusters and identify understudied areas (e.g., metabolic stability or toxicity profiles) .
Advanced Research Questions
Q. How can multivariate analysis resolve conflicting data on this compound’s mechanism of action?
- Lasso regression : Apply shrinkage methods to identify key variables in high-dimensional datasets (e.g., omics data) while minimizing overfitting .
- Pathway enrichment analysis : Use tools like DAVID or GSEA to contextualize contradictory findings within biological networks.
- Meta-analysis : Pool data from independent studies, adjusting for heterogeneity via random-effects models .
Q. What methodological strategies address reproducibility challenges in this compound studies?
- Open protocols : Document experimental conditions (e.g., solvent purity, temperature fluctuations) in supplemental materials to enable replication .
- Blinded analysis : Separate data collection and interpretation teams to reduce bias.
- Collaborative validation : Share samples with independent labs for cross-verification of key results .
Q. How should researchers design studies to investigate this compound’s interactions with non-target proteins?
- Surface plasmon resonance (SPR) : Quantify binding kinetics in real-time.
- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interaction sites, followed by mutagenesis assays for validation.
- Thermal shift assays : Monitor protein stability changes upon ligand binding to infer indirect interactions .
Q. Data Contradiction and Interpretation
Q. What frameworks are recommended for reconciling contradictory pharmacokinetic data on this compound?
- Pharmacometric modeling : Integrate in vitro and in vivo data using NONMEM or Monolix to account for interspecies differences.
- Sensitivity analysis : Identify variables (e.g., hepatic clearance rates) most influential on model outcomes.
- Bayesian approaches : Update prior distributions with new evidence to refine parameter estimates .
Q. Methodological Resources
- Experimental documentation : Follow Beilstein Journal guidelines for detailed methods and supplemental data .
- Ethical compliance : Adhere to NIH standards for human/animal studies, including IRB approvals and data anonymization .
- Statistical tools : Use R or Python packages (e.g., SciPy, Stan) for advanced analyses, ensuring code reproducibility via GitHub repositories .
属性
CAS 编号 |
34328-55-7 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
1-(2,6-dihydroxy-4-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)15(17(21)12(2)18(11)22-3)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
InChI 键 |
SGSWJLOWQDDBPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O |
规范 SMILES |
CC1=C(C(=C(C(=C1OC)C)O)C(=O)CCC2=CC=CC=C2)O |
熔点 |
121°C |
物理描述 |
Solid |
同义词 |
2',6'-dihydroxy-4'-methoxy-3',5'-dimethyldihydrochalcone myrigalone B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















